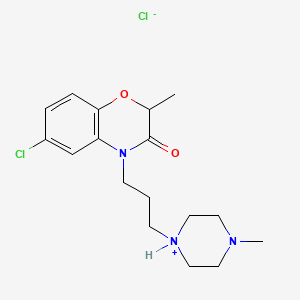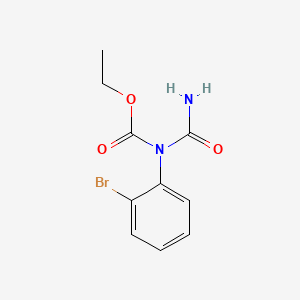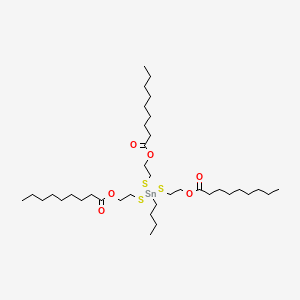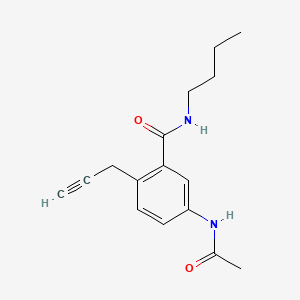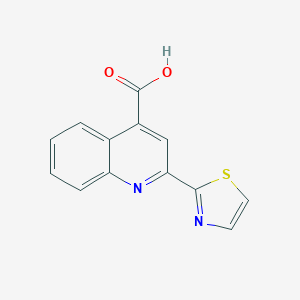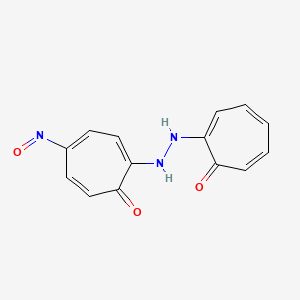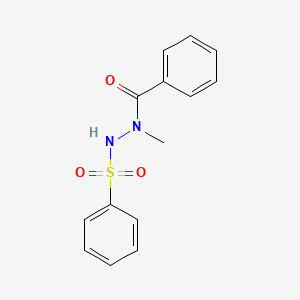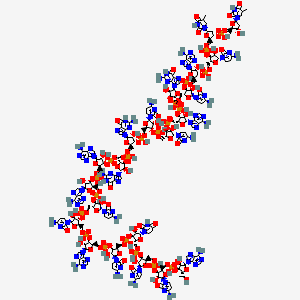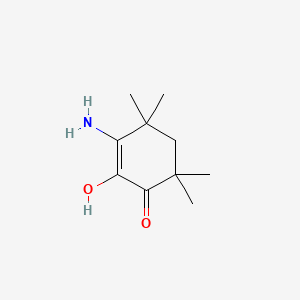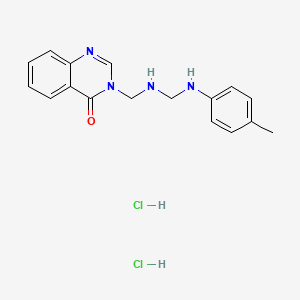![molecular formula C24H25N3O2 B13771557 Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- CAS No. 71701-24-1](/img/structure/B13771557.png)
Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its complex structure, which includes a benzamide group and a substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a substituted phenol to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Amidation: The final step involves the amidation of the azo compound with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenzamide: An analgesic and anti-inflammatory agent.
Salicylamide: Used as an analgesic and antipyretic.
Procainamide: An antiarrhythmic agent.
Moclobemide: An antidepressant.
Uniqueness
Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- is unique due to its specific structural features, including the presence of both an azo group and a benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71701-24-1 |
|---|---|
Molekularformel |
C24H25N3O2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
N-[4-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O2/c1-4-24(2,3)18-10-15-22(28)21(16-18)27-26-20-13-11-19(12-14-20)25-23(29)17-8-6-5-7-9-17/h5-16,28H,4H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
WLUVWTKZMJBXGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


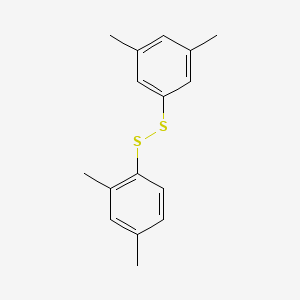
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
